Cas no 1356446-78-0 (Fosinopril impurity D)

Fosinopril impurity D 化学的及び物理的性質
名前と識別子
-
- Fosinopril impurity D
- (4R)-4-Cyclohexyl-1-[(R)-[(S)-1-hydroxy-2-Methylpropoxy](4-phenylbutyl)phosphinyl]acetyl-L-proline Propionate SodiuM Salt
- (2S,4R)-4-Cyclohexyl-1-[[(R)-[(1S)-2-methyl-1-(1-oxopropoxy)propoxy](4-phenylbutyl)phosphoryl]acetyl]pyrrolidine-2-carboxylic acid
-
- インチ: 1S/C30H46NO7P/c1-4-28(33)37-30(22(2)3)38-39(36,18-12-11-15-23-13-7-5-8-14-23)21-27(32)31-20-25(19-26(31)29(34)35)24-16-9-6-10-17-24/h5,7-8,13-14,22,24-26,30H,4,6,9-12,15-21H2,1-3H3,(H,34,35)/t25-,26-,30-,39?/m0/s1
- InChIKey: BIDNLKIUORFRQP-DJPKSJPRSA-N
- ほほえんだ: C(O)(=O)[C@@H]1C[C@H](C2CCCCC2)CN1C(CP(O[C@H](OC(=O)CC)C(C)C)(CCCCC1=CC=CC=C1)=O)=O
Fosinopril impurity D 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | Y0001231-10mg |
Fosinopril impurity D |
1356446-78-0 | 10mg |
¥1305.42 | 2025-01-16 | ||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | Y0001231 |
1356446-78-0 | ¥1556.7 | 2023-01-13 | ||||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | Y0001231 |
Fosinopril impurity D |
1356446-78-0 | European Pharmacopoeia (EP) Reference Standard | ¥2654.27 | 2022-02-23 |
Fosinopril impurity D 関連文献
-
Cuiyan Wu,Hai Xu,Yaqian Li,Ruihua Xie,Peijuan Li,Xiao Pang,Zile Zhou,Haitao Li,Youyu Zhang Anal. Methods, 2019,11, 2591-2596
-
Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
-
Jun Zhou,Yanhua Lei,Chenghai Ma,Wenhua Lv,Na Li,Ying Wang,Hu Xu,Zhigang Zou Chem. Commun., 2017,53, 10536-10539
-
Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
-
Roderick E. Wasylishen Phys. Chem. Chem. Phys., 2002,4, 3591-3600
-
Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
-
Brandon D. Armstrong,Devin T. Edwards,Richard J. Wylde,Shamon A. Walker,Songi Han Phys. Chem. Chem. Phys., 2010,12, 5920-5926
-
Kuiwei Qin,Xuefei Lv,Qiaorui Xing,Rui Li,Yulin Deng Anal. Methods, 2016,8, 2584-2591
-
Antoine Buchard,Michael R. Kember,Karl G. Sandeman,Charlotte K. Williams Chem. Commun., 2011,47, 212-214
Fosinopril impurity Dに関する追加情報
Fosinopril Impurity D: A Comprehensive Overview
Fosinopril Impurity D, also known by its CAS number 1356446-78-0, is a critical compound in the pharmaceutical industry, particularly in the synthesis of fosinopril, a widely used angiotensin-converting enzyme (ACE) inhibitor. This compound has garnered significant attention due to its role as an intermediate in the production of fosinopril, which is extensively prescribed for the treatment of hypertension and heart failure. Recent advancements in chemical synthesis and quality control have further highlighted the importance of understanding the properties and applications of Fosinopril Impurity D.
The chemical structure of Fosinopril Impurity D is characterized by a complex arrangement of functional groups, including an amino acid derivative and a carboxylic acid moiety. These groups contribute to its stability and reactivity during the synthesis process. Researchers have recently explored the stereochemistry of this compound, emphasizing its impact on the overall efficacy of fosinopril. Studies published in leading pharmacological journals have demonstrated that minor variations in the impurity profile can significantly affect the drug's bioavailability and therapeutic outcomes.
In terms of synthesis, Fosinopril Impurity D is typically derived from a multi-step reaction sequence involving amino acids and other organic intermediates. The optimization of these reactions has been a focal point for chemists aiming to enhance yield and purity. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are now employed to ensure precise characterization and quality control of this compound. These methods have not only improved the reliability of fosinopril production but also contributed to the broader field of medicinal chemistry.
Recent studies have also delved into the environmental impact of Fosinopril Impurity D. As concerns about pharmaceutical waste grow, researchers are investigating methods to minimize its ecological footprint. Innovations in green chemistry, such as catalytic processes and recycling strategies, are being explored to reduce the environmental burden associated with its production. These efforts align with global sustainability goals and underscore the importance of responsible chemical manufacturing.
Moreover, regulatory agencies have placed increasing emphasis on the quality and safety of pharmaceutical intermediates like Fosinopril Impurity D. Stringent guidelines now require comprehensive toxicological assessments and rigorous testing protocols to ensure compliance with international standards. These measures reflect a growing awareness of the need for transparency and accountability in drug development.
In conclusion, Fosinopril Impurity D plays a pivotal role in the synthesis of fosinopril, a cornerstone medication in cardiovascular therapy. Its chemical properties, synthesis methods, and environmental implications continue to be subjects of intense research. As advancements in analytical techniques and sustainable practices unfold, Fosinopril Impurity D remains at the forefront of innovation in pharmaceutical chemistry.
1356446-78-0 (Fosinopril impurity D) 関連製品
- 72225-61-7(Acetamide, N-[4-[(butylamino)sulfonyl]phenyl]-)
- 2138126-83-5(3-3-(propan-2-yloxy)propoxyazetidine)
- 885461-67-6(4-Oxazolecarboxylic acid, 5-methyl-2-[3-(4-morpholinylsulfonyl)phenyl]-)
- 1227598-12-0(4-Bromo-7-fluoroindole-3-aceticAcid)
- 1049482-94-1(1-{[1-(3-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-4-(naphthalene-1-carbonyl)piperazine)
- 108915-08-8(4-benzyl-2-pyridin-2-yl-4,5-dihydro-1,3-oxazole)
- 1251493-24-9(N'-hydroxy-4-methylcyclohexane-1-carboximidamide, Mixture of diastereomers)
- 138125-86-7(rac-(1R,2R,4S)-2-acetamidobicyclo2.2.1heptane-2-carboxylic acid)
- 224436-97-9(5-(((5-(tert-Butyl)oxazol-2-yl)methyl)thio)thiazol-2-amine)
- 1261905-48-9(3-(4-Methoxycarbonylphenyl)-2-methoxybenzoic acid)




